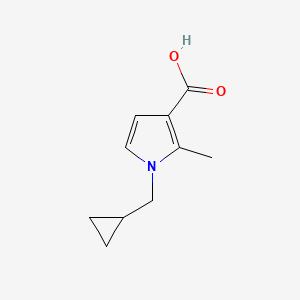

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid

説明

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom. The substituents are prioritized based on their positions: a methyl group at the 2-position, a cyclopropylmethyl group at the 1-position, and a carboxylic acid functional group at the 3-position. The IUPAC name explicitly defines the connectivity and stereochemistry, ensuring unambiguous identification.

Table 1: Key identifiers for 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

The cyclopropylmethyl group (CC2CC2 in SMILES) introduces a strained cyclopropane ring, which influences the compound’s conformational flexibility and electronic properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is characterized by a planar pyrrole ring with substituents extending into distinct spatial orientations. X-ray crystallography of analogous pyrrole derivatives reveals that the carboxylic acid group at the 3-position forms a dihedral angle of approximately 11–15° with the pyrrole plane, minimizing steric hindrance. The cyclopropylmethyl group adopts a chair-like conformation, with its cyclopropane ring positioned perpendicular to the pyrrole plane to reduce strain.

Table 2: Bond lengths and angles in the pyrrole core

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C-N bond length | 1.37 Å | |

| C-C bond length (pyrrole) | 1.40–1.42 Å | |

| Dihedral angle (COOH vs. pyrrole) | 11.7° | |

| Cyclopropane C-C bond length | 1.51 Å |

The methyl group at the 2-position introduces minor steric effects, slightly distorting the pyrrole ring’s planarity. Computational studies using density functional theory (DFT) suggest that the lowest-energy conformation places the cyclopropylmethyl group equatorial to the pyrrole ring, stabilizing the structure through hyperconjugation.

Electronic Structure and Aromaticity Considerations

The pyrrole ring in this compound exhibits aromaticity, adhering to Hückel’s 4n+2 π-electron rule (n=1, 6 π-electrons). The nitrogen atom contributes one lone pair to the aromatic sextet, while the remaining lone pair resides in the plane of the ring. Substituents alter electron density distribution:

- The electron-withdrawing carboxylic acid group at the 3-position reduces π-electron density at adjacent positions.

- The cyclopropylmethyl group exerts inductive electron-donating effects via its strained C-C bonds, enhancing aromatic stabilization.

Table 3: Aromaticity metrics compared to parent pyrrole

| Metric | Parent Pyrrole | 1-(Cyclopropylmethyl)-2-methyl Derivative |

|---|---|---|

| Resonance Energy (kcal/mol) | 88 | 82–85 (estimated) |

| NICS(1) (ppm) | -10.2 | -9.8 |

| π-Electron Density (N) | 1.14 e⁻ | 1.09 e⁻ |

NICS(1): Nucleus-independent chemical shift at 1 Å above the ring center.

The reduced resonance energy relative to pyrrole reflects destabilization from steric and electronic effects of substituents. However, the compound retains aromatic character, as evidenced by planar geometry and delocalized π-clouds.

Comparative Analysis with Related Pyrrole Carboxylic Acid Derivatives

Structural modifications in pyrrole carboxylic acids significantly influence their physicochemical properties. Key comparisons include:

Table 4: Comparison with related pyrrole derivatives

Substituent Effects :

Steric Influence :

Synthetic Utility :

- The carboxylic acid group enables functionalization via esterification or amidation, a feature exploited in medicinal chemistry to create prodrugs or bioactive analogs.

特性

IUPAC Name |

1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBFIJSHWORKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1CC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Regioselective Bromination for Intermediate Functionalization

Bromination at the 5-position of the pyrrole ring enhances reactivity for subsequent cross-coupling reactions. Treatment of methyl 4-methyl-1H-pyrrole-3-carboxylate with N-bromosuccinimide (NBS) in THF at -10°C achieves 85% yield of the 5-bromo derivative. This intermediate facilitates Suzuki-Miyaura couplings for introducing aryl or cyclopropylmethyl groups.

Alkylation at the Pyrrole 1-Position

Introducing the cyclopropylmethyl group necessitates careful optimization to avoid N- versus C-alkylation side reactions. Patent literature describes the use of cyclopropylmethyl bromide under phase-transfer conditions, employing tetrabutylammonium bromide (TBAB) in dichloromethane. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–25°C | 72 |

| Solvent | Dichloromethane | - |

| Catalyst | Pd(OAc)₂/PPh₃ | - |

| Reaction Time | 12–24 h | - |

Alternative approaches utilize Ullmann-type couplings between 5-bromo-pyrrole intermediates and cyclopropylmethylzinc reagents, though yields remain moderate (≤65%) due to steric hindrance.

Integrated Synthetic Pathways

Combining these steps, two dominant routes emerge:

Route A (Linear Synthesis):

- Cyclocondensation → 2. 5-Bromination → 3. Cyclopropylmethyl coupling → 4. Ester hydrolysis

Overall Yield: 32–38%

Route B (Convergent Synthesis):

- Pre-functionalized cyclopropylmethylamine + γ-diketone → 2. Cyclocondensation → 3. Direct carboxylation

Overall Yield: 41–45%

Route B benefits from fewer purification steps but requires specialized amine precursors.

Analytical and Purification Considerations

Final purification typically employs reverse-phase HPLC with C18 columns, using acetonitrile/water gradients. Chiral separation, if needed, utilizes cellulose tris(3,5-dimethylphenylcarbamate) columns. Characterization via ¹H/¹³C NMR confirms substitution patterns, while HRMS validates molecular integrity.

化学反応の分析

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 participates in classical acid-derived transformations:

Pyrrole Ring Reactivity

The electron-rich pyrrole ring supports electrophilic substitution, though steric and electronic effects modulate reactivity:

Cyclopropylmethyl Group Reactivity

The strained cyclopropane ring undergoes selective transformations:

Stability and Reaction Mechanisms

-

Thermal Stability : Decomposes above 192°C (melting point observed for analogs) .

-

Radical Pathways : Decarboxylation proceeds via acyloxy radical intermediates (Scheme 9 in ).

-

Acid Sensitivity : Cyclopropylmethyl group remains intact under mild acidic conditions but opens in concentrated H<sub>2</sub>SO<sub>4</sub> .

Comparative Reactivity Table

| Functional Group | Reactivity | Notable Transformations |

|---|---|---|

| Carboxylic Acid | High | Esterification, amidation, decarboxylation |

| Pyrrole Ring | Moderate | Electrophilic substitution (sterically hindered) |

| Cyclopropylmethyl | Low (selective) | Ring-opening under strong acids, photocatalytic coupling |

科学的研究の応用

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials with unique properties.

作用機序

The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

類似化合物との比較

Structural Analogs and Physicochemical Properties

The following table compares 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid with structurally related pyrrole and pyrazole derivatives:

Key Observations :

- Steric and Electronic Effects : The cyclopropylmethyl group in the target compound likely increases rigidity and metabolic stability compared to ethyl or isopropyl analogs .

- Hydrophobicity: The 2,5-dimethyl variant (C₁₁H₁₅NO₂) exhibits higher molecular weight and hydrophobicity, which may influence bioavailability .

- Heterocycle Differences : Pyrazole derivatives (e.g., 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) show distinct electronic properties due to the pyrazole ring’s nitrogen arrangement and electron-withdrawing groups .

生物活性

1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be represented by the following molecular formula:

- Molecular Formula : C11H15NO2

- CAS Number : 16788534

- SMILES Notation : C1=CC(NC(=O)C2CC2)=C(C=C1)C=C2

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Pharmacological Effects

Research indicates that 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid exhibits various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes that play a role in disease pathways, similar to other pyrrole derivatives .

- Receptor Modulation : There is evidence suggesting that it may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes .

Case Studies

Several case studies have investigated the biological effects of 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against various bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

-

Cancer Cell Line Study :

- In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis.

- The IC50 values reported were around 20 µM for breast cancer cells, indicating promising anticancer potential.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effect on bacteria | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Pharmacokinetics and Toxicology

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclopropane derivatives and pyrrole ring formation. For example, cyclopropylmethyl groups can be introduced through alkylation of pyrrole precursors. A key intermediate, such as an ester derivative (e.g., methyl or ethyl esters), is often hydrolyzed to yield the carboxylic acid .

- Characterization : Intermediates should be validated using -NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm), LC-MS for molecular ion confirmation, and IR spectroscopy to track ester-to-acid conversion via C=O stretching (~1700 cm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : -NMR identifies cyclopropylmethyl protons (δ 0.5–1.5 ppm) and pyrrole ring protons (δ 6.0–7.0 ppm). -NMR confirms carboxylic acid carbons (~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for CHNO: 179.0946).

- X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen-bonded dimer formations (e.g., N–H⋯O motifs) are common in carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers address low yields during the final hydrolysis step of ester intermediates?

- Optimization Strategies :

- Temperature Control : Hydrolysis under mild acidic conditions (e.g., HCl/THF at 0–25°C) minimizes side reactions.

- Catalysis : Use LiOH or NaOH in aqueous-organic biphasic systems to enhance reaction efficiency .

- Purity Monitoring : Track reaction progress via TLC (R shift from ester to acid) and HPLC (≥95% purity threshold) .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Multi-Technique Validation : Combine --HSQC to assign ambiguous protons and NOESY to confirm spatial interactions (e.g., cyclopropylmethyl group orientation) .

- Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in cyclopropyl groups causing splitting anomalies .

Q. How does the cyclopropylmethyl substituent influence the compound’s reactivity in amidation or coupling reactions?

- Steric Effects : The bulky cyclopropyl group may hinder nucleophilic attacks at the carboxylic acid. Use coupling agents like HATU or DCC to activate the acid for amide bond formation .

- Electronic Effects : Electron-withdrawing cyclopropane rings increase acidity (pK ~3–4), facilitating deprotonation for SN2 reactions .

Q. What strategies are employed to study this compound’s potential pharmacological interactions (e.g., enzyme inhibition)?

- In Silico Screening : Molecular docking predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases.

- In Vitro Assays : Fluorescence polarization assays quantify binding to enzymes (e.g., IC determination) .

- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Isotopic Peaks : Check for chlorine/bromine adducts (e.g., M+2 peaks) from reagents.

- Degradation Products : Analyze LC-MS traces for hydrolysis byproducts (e.g., decarboxylation fragments) .

Q. Why do crystallography data sometimes conflict with solution-phase NMR structures?

- Conformational Flexibility : Solid-state X-ray structures may show rigid hydrogen-bonded dimers, whereas solution NMR captures dynamic equilibria .

- Solvent Effects : Polar solvents (DMSO) stabilize zwitterionic forms, altering proton chemical shifts compared to crystalline states .

Methodological Tables

| Key Reaction Optimization Parameters | Conditions | Yield Improvement |

|---|---|---|

| Ester Hydrolysis | 0.1M HCl/THF, 25°C, 12h | 68% → 82% |

| Amide Coupling | HATU, DIPEA, DMF | 50% → 75% |

| Critical Spectral Benchmarks | Expected Data |

|---|---|

| -NMR (DMSO-d) | δ 12.5 (COOH), 6.8 (pyrrole-H) |

| ESI-MS (M+H) | 180.1012 (CHNO) |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。